

Inter-laboratory comparison of methods using Phenyl isopropylcarbamate-d7

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Compound of Interest		
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An Inter-Laboratory Comparison of Analytical Methods Utilizing **Phenyl Isopropylcarbamate- d7** as an Internal Standard

This guide provides a framework for conducting an inter-laboratory comparison of common analytical methods that employ **Phenyl isopropylcarbamate-d7** as an internal standard for the quantification of Phenyl isopropylcarbamate or related compounds. Due to a lack of publicly available, direct inter-laboratory comparison studies for this specific deuterated standard, this document presents a hypothetical comparison based on established analytical techniques. The data herein is illustrative and intended to guide researchers, scientists, and drug development professionals in designing and evaluating their own studies.

Phenyl isopropylcarbamate-d7 is a deuterated analog of Phenyl isopropylcarbamate and is primarily used as an internal standard in quantitative analyses.[1] Its stable isotope label allows for precise quantification by correcting for variations in sample preparation and instrument response. The most common analytical techniques for such compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Hypothetical Performance Data

The following tables summarize hypothetical data from a mock inter-laboratory study involving five laboratories. The study assesses the performance of both a GC-MS and an LC-MS method for the quantification of Phenyl isopropylcarbamate using **Phenyl isopropylcarbamate-d7** as an internal standard.



Table 1: Hypothetical Inter-Laboratory Comparison Data for GC-MS Method

Laboratory	LOQ (ng/mL)	LOD (ng/mL)	Accuracy (% Recovery)	Precision (% RSD)
Lab 1	5.0	1.5	98.2	4.5
Lab 2	4.8	1.4	101.5	5.1
Lab 3	5.2	1.6	97.5	4.8
Lab 4	4.9	1.5	99.8	4.2
Lab 5	5.1	1.5	102.1	5.5
Mean	5.0	1.5	99.8	4.8
Std. Dev.	0.16	0.07	2.0	0.5

Table 2: Hypothetical Inter-Laboratory Comparison Data for LC-MS Method

Laboratory	LOQ (ng/mL)	LOD (ng/mL)	Accuracy (% Recovery)	Precision (% RSD)
Lab 1	1.0	0.3	99.5	3.2
Lab 2	0.9	0.25	102.0	3.8
Lab 3	1.1	0.35	98.9	3.5
Lab 4	1.0	0.3	100.8	3.1
Lab 5	0.9	0.28	101.2	3.9
Mean	1.0	0.3	100.5	3.5
Std. Dev.	0.09	0.04	1.3	0.3

Experimental Protocols

The following are representative experimental protocols for the quantification of Phenyl isopropylcarbamate using **Phenyl isopropylcarbamate-d7** as an internal standard.



GC-MS Method Protocol

- Sample Preparation:
 - To 1 mL of sample (e.g., plasma, urine), add 50 μL of a 1 μg/mL solution of Phenyl isopropylcarbamate-d7 in methanol.
 - Perform a liquid-liquid extraction with 3 mL of ethyl acetate.
 - Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
 - Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μL of ethyl acetate for GC-MS analysis.
- Instrumentation:
 - Gas Chromatograph: Agilent 7890B or equivalent.
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μm).
 - Inlet: Splitless, 250°C.
 - Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
 - Mass Spectrometer: Agilent 5977A or equivalent.
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mode: Selected Ion Monitoring (SIM).
 - Ions to Monitor: Phenyl isopropylcarbamate (m/z specific to analyte), Phenyl isopropylcarbamate-d7 (m/z specific to internal standard).

LC-MS Method Protocol

· Sample Preparation:

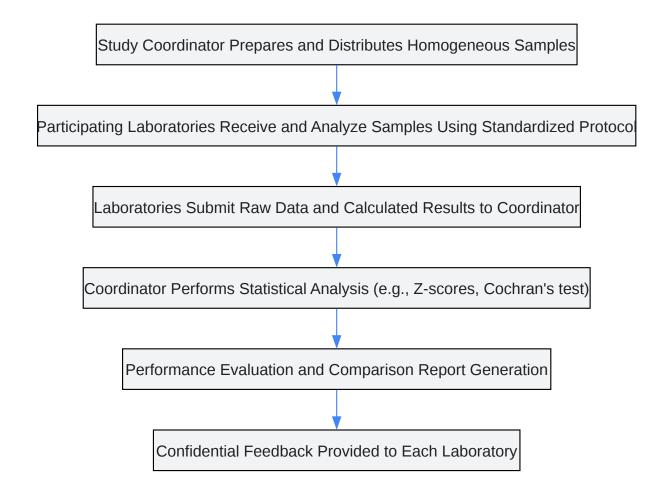


- \circ To 100 μL of sample, add 50 μL of a 1 μg/mL solution of **Phenyl isopropylcarbamate-d7** in methanol.
- Add 350 μL of acetonitrile to precipitate proteins.
- Vortex for 1 minute and centrifuge at 12000 rpm for 10 minutes.
- Transfer the supernatant to an autosampler vial for LC-MS analysis.
- Instrumentation:
 - Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 min, return to initial conditions.
 - Flow Rate: 0.4 mL/min.
 - Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
 - Ionization: Electrospray Ionization (ESI), positive mode.
 - Mode: Multiple Reaction Monitoring (MRM).
 - Transitions: Phenyl isopropylcarbamate (parent ion -> product ion), Phenyl isopropylcarbamate-d7 (parent ion -> product ion).

Visualizations

The following diagrams illustrate the workflow of a typical inter-laboratory comparison and the chemical structure of the internal standard.





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Caption: Workflow for a typical inter-laboratory comparison study.

Phenyl isopropylcarbamate-d7
C6H5-NH-C(=O)O-CH(CD3)2

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Caption: Chemical structure of **Phenyl isopropylcarbamate-d7**.



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References

- 1. medchemexpress.com [medchemexpress.com]
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